molecular formula C9H11Br2NO2S B513193 2,5-dibromo-N-propylbenzene-1-sulfonamide CAS No. 919970-62-0

2,5-dibromo-N-propylbenzene-1-sulfonamide

Cat. No.: B513193
CAS No.: 919970-62-0
M. Wt: 357.06g/mol
InChI Key: BRXHNJHDCWQRFT-UHFFFAOYSA-N
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Description

2,5-Dibromo-N-propylbenzenesulfonamide is an organic compound with the molecular formula C9H11Br2NO2S and a molecular weight of 357.06 g/mol. This compound is characterized by the presence of two bromine atoms, a propyl group, and a sulfonamide group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dibromo-N-propylbenzene-1-sulfonamide typically involves the bromination of N-propylbenzenesulfonamide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, reaction time, and reagent concentrations to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-N-propylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfonamide group can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

2,5-Dibromo-N-propylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,5-dibromo-N-propylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of p-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis. This inhibition can disrupt the production of DNA and other essential biomolecules in microorganisms, leading to their growth inhibition .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-propylbenzenesulfonamide: Similar structure but with only one bromine atom.

    N-Propylbenzenesulfonamide: Lacks bromine atoms, making it less reactive in certain chemical reactions.

Uniqueness

2,5-Dibromo-N-propylbenzenesulfonamide is unique due to the presence of two bromine atoms, which enhance its reactivity and allow for more diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and industrial applications .

Properties

CAS No.

919970-62-0

Molecular Formula

C9H11Br2NO2S

Molecular Weight

357.06g/mol

IUPAC Name

2,5-dibromo-N-propylbenzenesulfonamide

InChI

InChI=1S/C9H11Br2NO2S/c1-2-5-12-15(13,14)9-6-7(10)3-4-8(9)11/h3-4,6,12H,2,5H2,1H3

InChI Key

BRXHNJHDCWQRFT-UHFFFAOYSA-N

SMILES

CCCNS(=O)(=O)C1=C(C=CC(=C1)Br)Br

Canonical SMILES

CCCNS(=O)(=O)C1=C(C=CC(=C1)Br)Br

Origin of Product

United States

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